Dihydroasparagusic acid (DHAA), also known as Dihydroasparagusic acid, is a naturally occurring dimercaptan first isolated from Asparagus concentrate in 1948. [, ] It is a sulfur-containing compound found in Asparagus officinalis, known for its distinct aroma. [, ] DHAA and its derivatives have been identified as plant growth inhibitors. [, ] Notably, DHAA exists in asparagus alongside its oxidized form, asparagusic acid, and its monoacetyl derivative, S-acetyldihydroasparagusic acid. []
DHAA demonstrates a strong affinity for mercury (II), forming a precipitate. [, ] The solubility of this precipitate is dependent on the concentration of DHAA and is believed to be due to the formation of a complex between DHAA and mercury (II). [, ] DHAA's ability to chelate metals extends to iron and nickel, forming complexes with various coordination modes and nuclearities. [] For instance, reactions with nickel chloride and 1,2-bis(diphenylphosphino)ethane (dppe) yield mono-, di-, and trinuclear complexes, one of which, Ni3[(SCH2)2CHCO2]2(dppe)2, showcases an octahedrally coordinated NiII center linked to two square-planar NiII centers. [] Studies have shown that introducing a hydrophobic functional group to DHAA can reduce its air oxidation activity at the dithiol moieties while activating the cleavage of disulfide bonds in proteins. [] This effect is thought to be due to the increased hydrophobicity and lipophilicity of the molecule. []
DHAA exhibits antioxidant activity by scavenging free radicals, as demonstrated in various in vitro assays (DPPH, ABTS, FRAP-ferrozine, BCB, deoxyribose assays). [] It demonstrates comparable antioxidant activity to Trolox, a vitamin E analog. [] Additionally, DHAA inhibits tyrosinase, an enzyme involved in melanogenesis and food browning, through a competitive mechanism. []
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